![molecular formula C7H14N2O2 B1474910 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one CAS No. 1694747-73-3](/img/structure/B1474910.png)
3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one
Overview
Description
Molecular Structure Analysis
The molecular weight of “3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one” is 141.17 . The InChI code is 1S/C7H11NO2/c1-2-7(10)8-3-6(4-8)5-9/h2,6,9H,1,3-5H2 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Scientific Research Applications
Transformation of Azetidinones
Mollet et al. (2011) discussed the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols through intermediate aziridines and azetidines, indicating the potential of these compounds in synthetic organic chemistry (Mollet, D’hooghe, & de Kimpe, 2011).
Building Blocks for Fluorinated Compounds
Thi et al. (2018) utilized 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as precursors for the synthesis of various trifluoromethyl-containing compounds, showcasing their utility in the development of molecules with potential biological activity (Thi, Le Nhat Thuy, Catak, Van Speybroeck, Van Nguyen, & D’hooghe, 2018).
Novel Synthesis of Aziridines and Aminopropanols
D’hooghe et al. (2008) evaluated the reactivity of N-(omega-haloalkyl)-beta-lactams, transforming them into novel aziridines and aminopropanols, demonstrating the versatility of azetidin-2-ones in synthetic routes (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Azetidines and Azetines Synthesis
Singh et al. (2008) provided a comprehensive overview of the synthesis and applications of azetidines and azetines, highlighting their stability and reactivity for the creation of various cyclic products (Singh, D’hooghe, & Kimpe, 2008).
Safety and Hazards
Mechanism of Action
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance, acidic pH enhances ADA inhibition, while heat may degrade the compound.
Remember, this compound’s therapeutic potential lies in its modulation of purine metabolism and adenosine signaling. Its precise clinical applications warrant further investigation. 🌟
properties
IUPAC Name |
3-amino-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-2-1-7(11)9-3-6(4-9)5-10/h6,10H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTSSIJTWXGCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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